Tert-butyl N-[exo-3-oxa-7-azabicyclo[3.3.1]nonan-9-YL]carbamate
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Overview
Description
Tert-butyl N-[exo-3-oxa-7-azabicyclo[331]nonan-9-YL]carbamate is a chemical compound with a complex bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[exo-3-oxa-7-azabicyclo[3.3.1]nonan-9-YL]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of a bicyclic amine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-throughput purification methods, such as preparative HPLC, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[exo-3-oxa-7-azabicyclo[3.3.1]nonan-9-YL]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl N-[exo-3-oxa-7-azabicyclo[3.3.1]nonan-9-YL]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Tert-butyl N-[exo-3-oxa-7-azabicyclo[3.3.1]nonan-9-YL]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
- Tert-butyl exo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate
- Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
Uniqueness
Tert-butyl N-[exo-3-oxa-7-azabicyclo[3.3.1]nonan-9-YL]carbamate is unique due to its specific bicyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl N-[(1R,5S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-yl]carbamate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-10-8-4-13-5-9(10)7-16-6-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10? |
InChI Key |
XGRXZXHLKASQDX-ULKQDVFKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1[C@@H]2CNC[C@H]1COC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CNCC1COC2 |
Origin of Product |
United States |
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